CCI-006 is classified as a small molecule inhibitor within the broader category of anticancer agents. It acts specifically on mitochondrial respiration pathways, making it a targeted therapy for specific leukemia subtypes. The compound's ability to selectively induce apoptosis in certain leukemia cells while sparing others highlights its potential as a therapeutic agent with reduced toxicity compared to conventional chemotherapies .
These methods ensure that the final product is suitable for biological testing and further development.
The molecular structure of CCI-006 is characterized by its unique arrangement of atoms that confer its biological activity. While specific structural data was not provided in the search results, small molecules typically possess:
Detailed structural analysis would typically involve computational modeling and X-ray crystallography to elucidate the three-dimensional conformation of CCI-006.
The primary chemical reaction involving CCI-006 relates to its interaction with mitochondrial pathways within sensitive leukemia cells. Upon administration, CCI-006 induces:
Understanding these reactions is crucial for elucidating how CCI-006 exerts its therapeutic effects.
CCI-006 functions primarily by inhibiting mitochondrial respiration, which is essential for energy production in cells. The mechanism involves:
Microarray-based expression analyses have shown that treatment with CCI-006 results in significant changes in gene expression related to apoptosis and stress responses, indicating its role in modulating cellular survival pathways .
While specific physical and chemical properties such as melting point, solubility, or stability under various conditions were not detailed in the available literature, small molecules like CCI-006 typically exhibit:
Further studies would be required to comprehensively characterize these properties for CCI-006.
CCI-006 holds significant potential in cancer research, particularly for developing targeted therapies for MLL-rearranged leukemias. Its ability to selectively induce apoptosis in specific cancer cell lines makes it a candidate for further clinical development aimed at improving treatment outcomes while minimizing side effects associated with conventional chemotherapy.
CCI-006 is a novel small molecule identified through phenotypic screening for selective cytotoxicity against MLL-rearranged (MLL-r) leukemia cells. Its primary mechanism involves the disruption of mitochondrial function, a critical vulnerability in a subset of these aggressive leukemias. Preclinical studies demonstrate that CCI-006 rapidly inhibits mitochondrial respiration within hours of treatment, as evidenced by significant reductions in oxygen consumption rates across sensitive MLL-r leukemia cell lines (64%, 7/11 cell lines tested) [1] [6]. This inhibition occurs independently of specific MLL translocation partners (e.g., t(4;11), t(11;19), t(9;11), or disease subtype (ALL vs. AML), indicating a mechanism tied to broader metabolic features rather than genetic subtype alone [1].
CCI-006 targets mitochondrial electron transport, though its precise molecular target within the electron transport chain (ETC) remains under investigation. The compound induces a rapid collapse of mitochondrial membrane potential (ΔΨm) specifically in sensitive cell lines, occurring within 2-4 hours of treatment. This depolarization correlates directly with subsequent apoptosis induction. Notably, CCI-006's mitochondrial effects extend beyond MLL-r leukemias to include CALM-AF10 translocated leukemias, which share dependency on the HOXA9/MEIS1 oncogenic pathway [1] [9]. The selective vulnerability appears linked to basal metabolic states, with sensitive cells exhibiting lower reliance on glycolysis and reduced expression of hypoxia-inducible factors.
Table 1: Differential Sensitivity of Leukemia Cell Lines to CCI-006-Induced Mitochondrial Dysfunction
Cell Line | Translocation | Disease Type | % Viability (10μM, 72h) | Mitochondrial Depolarization | Apoptosis Induction |
---|---|---|---|---|---|
PER-485 | t(4;11) | Infant ALL | 0% | Yes | Yes |
MV4;11 | t(4;11) | Childhood AML | 69% | Yes | Yes |
THP-1 | t(9;11) | Infant AML | 17% | Yes | Yes |
PER-785A | t(4;11) | Infant ALL | 103% | No | No |
RS4;11 | t(4;11) | Pre-B-cell ALL | 114% | No | No |
U937 | CALM-AF10 | AML | 3% | Yes | Yes |
Data compiled from viability assays and mitochondrial function analysis [1] [6].
The mitochondrial membrane depolarization induced by CCI-006 is a pivotal event triggering downstream apoptotic cascades in responsive cells. This depolarization is insurmountable, indicating profound disruption of mitochondrial integrity rather than transient dysfunction. Functional assays demonstrate that unresponsive MLL-r cells (36%, 4/11 cell lines) exhibit no significant ΔΨm loss despite equivalent inhibition of mitochondrial respiration, highlighting a critical divergence in cellular response pathways [1] [6]. This differential response is biologically significant, as artificial induction of glycolytic metabolism in sensitive cells can confer resistance, while HIF1α silencing in resistant cells sensitizes them to CCI-006, establishing metabolic phenotype as a key determinant of sensitivity [6].
Beyond direct mitochondrial targeting, CCI-006 triggers a pro-apoptotic unfolded protein response (UPR) intimately linked to its induction of mitochondrial dysfunction. Mitochondrial membrane depolarization leads to impaired protein folding capacity within the endoplasmic reticulum (ER), resulting in accumulation of unfolded proteins. This activates the canonical UPR pathways mediated by IRE1α, PERK, and ATF6 transmembrane sensors [4] [8]. Under sustained CCI-006-induced stress, the UPR transitions from adaptive to pro-apoptotic signaling ("terminal UPR"). This shift involves IRE1α hyperactivation, leading to increased RIDD (Regulated IRE1-Dependent Decay) activity and reduced degradation of pro-apoptotic mRNAs, alongside PERK-mediated CHOP expression and ATF4-dependent apoptotic pathway induction [4] [8]. The compound's ability to force this terminal UPR transition is a key mechanism underlying its rapid cytotoxicity in sensitive leukemia cells.
CCI-006 exemplifies the critical crosstalk between mitochondrial integrity and ER homeostasis. The initial mitochondrial respiration inhibition and subsequent ΔΨm collapse directly impair ATP production. This energy deficit disrupts calcium homeostasis and compromises ER chaperone function (e.g., BiP/GRP78), creating a self-amplifying cycle of protein misfiling and ER stress [4] [8]. Simultaneously, reactive oxygen species (ROS) generation from dysfunctional mitochondria further exacerbates ER stress. This integrated stress response converges on apoptosis execution through mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-9/-3 activation [1] [6] [9]. The metabolic heterogeneity observed among MLL-r leukemias—specifically, elevated HIF1α and MEIS1 expression in resistant cells—provides a mechanistic explanation for differential sensitivity. HIF1α promotes glycolytic metabolism, potentially bypassing the ATP deficit caused by ETC inhibition, while MEIS1 transcriptionally regulates metabolic programs favoring cell survival under CCI-006-induced stress [1] [6].
Table 2: Biomarkers of Response and Resistance to CCI-006 in MLL-r Leukemia
Biomarker | Function | Expression in Sensitive Cells | Expression in Resistant Cells | Role in CCI-006 Response |
---|---|---|---|---|
HIF1α | Master regulator of glycolysis and hypoxia response | Low | High | High expression confers resistance by maintaining ATP via glycolysis |
MEIS1 | Transcriptional regulator of metabolic programs | Low | High | Regulates metabolic phenotype; promotes survival under mitochondrial stress |
ETFA/B | Electron transfer flavoprotein subunits | Variable | Variable | Potential compensatory mechanisms in resistant cells |
UPR markers (CHOP, XBP1s) | Indicators of ER stress and apoptosis | Elevated post-treatment | Minimal change | Signify transition to pro-apoptotic terminal UPR |
Biomarker data derived from transcriptomic and functional analyses [1] [6] [9].
The mechanistic synergy between mitochondrial disruption and UPR activation positions CCI-006 as a promising chemosensitizer. Studies confirm synergistic lethality when combining CCI-006 with cytarabine or etoposide in MLL-r cell lines (PER-485, MOLM13). Furthermore, CCI-006 synergizes with the DOT1L inhibitor EPZ-5676 (Pinometostat), suggesting potential for epigenetic-metabolic combination strategies [1]. This chemosensitization effect likely stems from CCI-006's ability to impair cellular energy metabolism and disrupt protein homeostasis, thereby lowering the threshold for apoptosis induction by other agents.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3